5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-methoxybenzamide
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Overview
Description
5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a hydroxy-dithiepan moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dithiepan ring: This can be achieved through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.
Introduction of the hydroxy group: This step may involve selective oxidation of a precursor compound.
Attachment of the sulfamoyl group: This can be done using a sulfamoyl chloride reagent in the presence of a base.
Coupling with the benzamide core: This step involves a nucleophilic substitution reaction where the dithiepan moiety is attached to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The hydroxy and sulfamoyl groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-chlorobenzamide
- 5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-ethoxybenzamide
Uniqueness
The presence of the methoxy group in 5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-methoxybenzamide distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique substitution pattern may confer specific advantages in certain applications, such as increased solubility or enhanced interaction with biological targets.
Properties
IUPAC Name |
5-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S3/c1-21-12-3-2-10(6-11(12)13(15)17)24(19,20)16-7-14(18)8-22-4-5-23-9-14/h2-3,6,16,18H,4-5,7-9H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPKUHEOGOSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CSCCSC2)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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